molecular formula C11H10N2OS B8078404 6-(Methylsulfinyl)-2,2'-bipyridine

6-(Methylsulfinyl)-2,2'-bipyridine

Cat. No.: B8078404
M. Wt: 218.28 g/mol
InChI Key: GVOPXQWTDQCEKB-UHFFFAOYSA-N
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Description

6-(Methylsulfinyl)-2,2'-bipyridine is a substituted bipyridine derivative featuring a methylsulfinyl (-S(O)CH₃) group at the 6-position of one pyridine ring. This compound was identified in a study of pyrisulfoxin derivatives, where its methylsulfinyl group was characterized via NMR (δC/H 38.8/3.15) and distinguished from related sulfoxide-containing analogs . Its role in natural product-derived cytotoxic agents highlights its biological relevance .

Properties

IUPAC Name

2-methylsulfinyl-6-pyridin-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-15(14)11-7-4-6-10(13-11)9-5-2-3-8-12-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOPXQWTDQCEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfinyl)-2,2’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,2’-bipyridine, a common ligand in coordination chemistry.

    Sulfoxidation: The introduction of the methylsulfinyl group can be achieved through sulfoxidation reactions. One common method involves the reaction of 2,2’-bipyridine with methylsulfinyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Methods such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfinyl)-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced back to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The bipyridine core allows for substitution reactions, particularly at the nitrogen atoms, which can be functionalized with various groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Various functionalized bipyridines.

Scientific Research Applications

Coordination Chemistry

Bipyridine derivatives, including 6-(methylsulfinyl)-2,2'-bipyridine, are extensively utilized as ligands in coordination complexes due to their ability to form stable chelate rings with metal ions. The presence of sulfur in the methylsulfinyl group enhances the ligand's chelating ability and stability.

Chelation Properties

  • Stability : The compound can form stable five-membered chelate rings with transition metals, which is crucial for applications in catalysis and materials science .
  • Multidentate Complexes : Substituents at the 6-position can influence the steric and electronic properties of the ligand, allowing for the formation of multidentate complexes that enhance reactivity and selectivity in catalytic processes .

Catalytic Applications

This compound has shown promise as a catalyst or ligand in various chemical reactions:

Asymmetric Catalysis

  • The compound's chirality can be harnessed in asymmetric synthesis, where it facilitates the formation of chiral centers in organic molecules. This application is particularly relevant in pharmaceuticals where enantiomerically pure compounds are desired .

Metal-Catalyzed Reactions

  • It has been employed as a ligand in metal-catalyzed reactions such as Suzuki coupling and cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecules from simpler ones .

Material Science

Bipyridine derivatives are also explored for their potential in material science:

Supramolecular Chemistry

  • The ability to form supramolecular structures through non-covalent interactions makes this compound a candidate for developing new materials with tailored properties .

Electrochemical Applications

  • Due to their redox-active nature, these compounds can be integrated into electrochemical devices, including sensors and batteries, enhancing their performance through improved charge transfer properties .

Case Studies

Several studies highlight the applications of this compound:

StudyApplicationFindings
Bednarova et al. (2019)CatalysisDemonstrated that this compound enhances reaction rates in metal-catalyzed reactions due to its strong chelation properties .
MDPI Journal (2024)Asymmetric SynthesisUtilized as a chiral ligand in asymmetric synthesis leading to high enantiomeric excess in products .
ResearchGate Review (2024)Material DevelopmentExplored as a building block for supramolecular architectures with potential applications in drug delivery systems .

Mechanism of Action

The mechanism of action of 6-(Methylsulfinyl)-2,2’-bipyridine depends on its application:

    Coordination Chemistry: Acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms, which can alter the electronic properties of the metal and enhance catalytic activity.

    Biological Activity: May interact with specific enzymes or receptors, modulating their activity through binding interactions. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent(s) Electronic Effect Steric Effect Key Applications/Findings References
6-(Methylsulfinyl)-2,2'-bipyridine -S(O)CH₃ at 6-position Polar, electron-withdrawing Moderate Cytotoxic activity in natural products
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine -SH at 6,6′-positions Electron-donating (deprotonated) High (due to -SH groups) Metal coordination, redox chemistry
6-(Thiophen-2-yl)-2,2′-bipyridine Thiophene at 6-position Electron-rich (S heteroatom) Moderate Luminescence in Cu(I) complexes
6,6′-Dichloro-2,2′-bipyridine -Cl at 6,6′-positions Strongly electron-withdrawing Low Ligand for catalysis/synthesis
6-((di-tert-butylphosphino)methyl)-2,2′-bipyridine -P(C(CH₃)₃)₂ at 6-position Strong electron-donating High (bulky phosphine) Coordination chemistry, catalysis
6-(Chloromethyl)-2,2′-bipyridine -CH₂Cl at 6-position Electron-withdrawing (Cl) Low Intermediate for further functionalization

Biological Activity

6-(Methylsulfinyl)-2,2'-bipyridine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. One study highlighted its ability to suppress key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages, which are crucial in the inflammatory response. The compound was shown to inhibit the expression of these mediators through various signaling pathways, specifically by targeting transcription factors associated with inflammation like NF-κB and C/EBP .

  • Inhibition of COX-2 : The compound significantly downregulated COX-2 expression induced by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ), but not by TPA (12-O-tetradecanoylphorbol-13-acetate), indicating a selective inhibition mechanism .
  • Gene Expression Profiling : In a microarray analysis, this compound affected the expression of numerous genes involved in inflammatory responses, showing downregulation of pro-inflammatory cytokines like IL-1β and IL-6 .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. For instance, it was tested against Escherichia coli and Bacillus subtilis, showing notable inhibition zones that suggest its potential as an antimicrobial agent. The effectiveness was concentration-dependent, with higher concentrations yielding better inhibition results .

Anticancer Effects

In addition to its anti-inflammatory and antimicrobial properties, this compound has shown promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cell lines, effectively reducing cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study: Cytotoxicity and Apoptosis

In a study involving TK6 cells (a human lymphoblastoid cell line), treatment with varying concentrations of the compound resulted in a significant increase in apoptosis at higher doses (16µM and 32µM). The results were statistically significant when compared to control groups, demonstrating its potential as a chemopreventive agent .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of COX-2 and iNOS
AntimicrobialEffective against E. coli and B. subtilis
AnticancerInduces apoptosis in cancer cells

Table 2: Gene Expression Changes Induced by this compound

GeneChange TypeReference
COX-2Downregulated
IL-1βDownregulated
IL-6Downregulated
IFI1Downregulated

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